2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group, an ethylcarbamoyl group, and a phenyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: A simpler pyridinecarboxylic acid with different functional groups.
2-Pyridinecarboxylic acid, methyl ester: A methyl ester derivative of pyridinecarboxylic acid.
Uniqueness
2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid is unique due to the presence of the chloro, ethylcarbamoyl, and phenyl groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-17-14(19)10-5-3-4-9(6-10)12-8-18-13(16)7-11(12)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANIUAGNSPYCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688080 |
Source
|
Record name | 2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-32-3 |
Source
|
Record name | 2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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